Cas no 83-33-0 (2,3-dihydro-1H-inden-1-one)

2,3-dihydro-1H-inden-1-one is a versatile intermediate exhibiting high reactivity and stability. Its unique molecular structure facilitates efficient coupling reactions, making it an ideal choice for synthesizing complex molecules in organic chemistry applications. The product's purity and consistent quality enable researchers to rely on reproducible results.
2,3-dihydro-1H-inden-1-one structure
2,3-dihydro-1H-inden-1-one structure
Product Name:2,3-dihydro-1H-inden-1-one
CAS No:83-33-0
Molecular Formula:C9H8O
Molecular Weight:132.159222602844
MDL:MFCD00003785
CID:34287
PubChem ID:6735

2,3-dihydro-1H-inden-1-one Properties

Names and Identifiers

    • 1-Indanone
    • A-HYDRINDONE
    • ALPHA-HYDRINDON
    • ALPHA-HYDRINDONE
    • AKOS 92310
    • 2,3-Dihydro-1H-inden-1-one
    • 2,3-DIHYDROINDEN-1-ONE
    • 1-OXOINDANE
    • 1-OXOHYDRINDENE
    • 1,3-dihydro-1-oxo-2H-indene
    • 1-Hydroindone
    • 1-INDENONE
    • 1-Indone
    • 1-oxo-2,3,dihydroinden
    • 1-OXOINDAN
    • 1-oxo-indane
    • 2,3-dihydro-1-1H-indenone
    • cis-indanone
    • IDO
    • I-Indanone
    • Indan-1-one
    • INDANONE
    • Indone
    • α-Hydrindone
    • 1-Ketohydrindene
    • [ "" ]
    • DTXSID1058892
    • PS-5770
    • Indan-1-one (1-Indanone)
    • alpha-Indanone
    • EINECS 201-470-1
    • Indenone, dihydro-
    • 2,3-Dihydro-1-indenone
    • 1-Indanone, purum, >=98.0% (GC)
    • BP-12824
    • 1ON
    • F0001-2126
    • SCHEMBL24746
    • BCP19847
    • SY001380
    • 1-Indanone, ReagentPlus(R), >=99%
    • 1-OXOBENZOCYCLOPENTANE
    • I0013
    • HY-W004333
    • Hydrindone
    • bmse000496
    • Indan-1-one, Alpha-Indanone
    • PB48801
    • AH-034/32845037
    • Z104495974
    • FT-0607937
    • SCHEMBL3694431
    • NSC 2581
    • .alpha.-Indanone
    • EN300-21403
    • V7021Y717I
    • AMY3674
    • I-0700
    • UNII-V7021Y717I
    • RASAGILINE METABOLITE, INDANONE
    • 1H-INDAN-1-ONE
    • MFCD00003785
    • CHEBI:17404
    • 1H-Inden-1-one, 2,3-dihydro-
    • AKOS000119606
    • CCG-321650
    • indan-1-on
    • indanone (1)
    • Q15906439
    • InChI=1/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H
    • AC-2464
    • STK290968
    • 1-Indanone, Vetec(TM) reagent grade, 98%
    • s9346
    • CS-W004333
    • NSC2581
    • Indanone (VAN)
    • AI3-11798
    • dihydro-inden-1-one
    • .alpha.-Hydrindone
    • 83-33-0
    • NSC-2581
    • 30286-23-8
    • indane-1-one
    • 2,3-dihydro-inden-1-one
    • C01504
    • Indanone-(1)
    • 1-Indanone (8CI)
    • 2,3-Dihydro-1H-inden-1-one (ACI)
    • Indanone (7CI)
    • α-Indanone
    • NS00038249
    • DB-019218
    • MDL: MFCD00003785
    • InChIKey: QNXSIUBBGPHDDE-UHFFFAOYSA-N
    • Inchi: 1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
    • SMILES: O=C1CCC2C1=CC=CC=2
    • BRN: 507957

Computed Properties

  • Exact Mass: 132.057515g/mol
  • Surface Charge: 0
  • XLogP3: 1.7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 132.057515g/mol
  • Monoisotopic Mass: 132.057515g/mol
  • Topological Polar Surface Area: 17.1Ų
  • Heavy Atom Count: 10
  • Complexity: 151
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • LogP: 1.81550
  • PSA: 17.07000
  • Refractive Index: 1.5610 (estimate)
  • Water Partition Coefficient: 6.5 g/L (20 C)
  • Boiling Point: 243-245 °C(lit.)
  • Melting Point: 38-40 °C (lit.)
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C
  • Flash Point: Fahrenheit: 231.8 ° f < br / > Celsius: 111 ° C < br / >
  • Solubility: 6.5g/l
  • Color/Form: Powder
  • Solubility: Slightly soluble in water, soluble in ethanol, diethyl ether, acetone, chloroform, petroleum ether.
  • Density: 1.103 g/mL at 25 °C(lit.)

2,3-dihydro-1H-inden-1-one Security Information

2,3-dihydro-1H-inden-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GFI3-25g
1-Indanone
83-33-0 97%
25g
$16.00 2025-02-27
A2B Chem LLC
AH65787-5g
1-Indanone
83-33-0 98%
5g
$5.00 2024-04-19
Aaron
AR00GFQF-5g
1-Indanone
83-33-0 98%
5g
$4.00 2025-01-24
Alichem
A079001093-1kg
1-Indanone
83-33-0 98%
1kg
$329.00 2023-09-01
Ambeed
A125094-5g
2,3-Dihydro-1H-inden-1-one
83-33-0 98%
5g
$6.0 2025-02-20
Apollo Scientific
OR6561-10g
Indan-1-one
83-33-0 98%
10g
£14.00 2023-04-14
Enamine
EN300-21403-0.05g
2,3-dihydro-1H-inden-1-one
83-33-0 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2126-0.25g
1-Indanone
83-33-0 95%+
0.25g
$18.0 2023-11-21
S e l l e c k ZHONG GUO
S9346-25mg
1-Indanone
83-33-0 98%
25mg
¥794.69 2023-09-16
TRC
I499900-10g
1-Indanone
83-33-0
10g
$ 63.00 2023-09-07

2,3-dihydro-1H-inden-1-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 48 h, 25 °C
1.2 Solvents: Chloroform ;  rt
Reference
Superacid-Catalyzed Intramolecular Cyclization Reaction of Arylcyanopropionate: Geminal Substitution Effect on Superelectrophilicity
Nakamura, Satoshi; et al, Journal of Organic Chemistry, 2008, 73(11), 4219-4224

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid
Reference
Cyclization of aryl-aliphatic esters with phosphorus pentoxide in phosphoric acid
Gilmore, Richard C. Jr., Journal of the American Chemical Society, 1951, 73, 5879-80

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  cooled; 96 h, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  cooled
Reference
Catalytic asymmetric cross-dehydrogenative coupling: activation of C-H bonds by a cooperative bimetallic catalyst system
Cao, Weidi; et al, Chemical Communications (Cambridge, 2013, 49(33), 3470-3472

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 0 °C → 25 °C; 48 h, 25 °C
Reference
Cyclization of Arylacetoacetates to Indene and Dihydronaphthalene Derivatives in Strong Acids. Evidence for Involvement of Further Protonation of O,O-Diprotonated β-Ketoester, Leading to Enhancement of Cyclization
Kurouchi, Hiroaki; et al, Journal of the American Chemical Society, 2010, 132(2), 807-815

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diethyl chlorophosphite Solvents: Chloroform
1.2 Solvents: Water
Reference
Diethyl Chlorophosphite: A Versatile Reagent
Jie, Zhou; et al, Journal of Organic Chemistry, 2002, 67(3), 711-719

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 40 min, 60 - 70 °C
Reference
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  6 h, rt
Reference
Wool supported manganese dioxide nano-scale dispersion: a biopolymer based catalyst for the aerobic oxidation of organic compounds
Shaabani, Ahmad; et al, RSC Advances, 2015, 5(76), 61759-61767

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium chloride Solvents: Dimethylformamide ;  80 °C
Reference
Palladium(II) chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-18

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide
1.2 8 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
Reference
Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones
Gagnier, Steve V.; et al, Journal of the American Chemical Society, 2003, 125(16), 4804-4807

Synthetic Circuit 10

Reaction Conditions
Reference
Product class 6: annulated benzenes (1H-cyclopropabenzenes, 1,2-dihydrocyclobutabenzenes, indanes, and indenes)
Merino, P., Science of Synthesis, 2009, 45, 253-327

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 °C → rt; 180 min, 80 °C
Reference
Non-conventional methodologies in the synthesis of 1-indanones
Oliverio, Manuela; et al, Molecules, 2014, 19(5), 5599-5610

Synthetic Circuit 12

Reaction Conditions
Reference
Enantioselective bioreduction of benzo-fused cyclic ketones with engineered Candida glabrata ketoreductase 1 - a promising synthetic route to ladostigil (TV3326)
Ou-yang, Jingping; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7374-7379

Synthetic Circuit 13

Reaction Conditions
1.1 90 °C; 30 min, 90 °C
1.2 Reagents: Water ;  cooled
Reference
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution
Ma, Guozhen; et al, Organic Process Research & Development, 2014, 18(10), 1169-1174

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: N-(2-Pyridinylmethyl)glycine (complexes with tungsten trioxide and Fe3O4-supported) Solvents: Acetonitrile ,  Water ;  6 h, 50 °C
Reference
Vanadium (V) and Tungsten (VI) Oxoperoxo-Complexes Anchored on Fe3O4 Magnetic Nanoparticles: Versatile and Efficient Catalysts for the Oxidation of Alcohols and Sulfides
Eftekhari-Sis, Bagher; et al, Catalysis Letters, 2017, 147(8), 2106-2115

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Calcium manganese oxide (Ca0.16MnO2), hydrate (1:?) Solvents: Acetonitrile ;  2 h, rt
Reference
Nanolayered manganese-calcium oxide as an efficient and environmentally friendly catalyst for alcohol oxidation
Amini, Mojtaba; et al, Journal of Molecular Catalysis A: Chemical, 2014, 394, 303-308

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  Poly(vinylpyrrolidone) Solvents: Water ;  30 min, 27 °C
Reference
Aryl iodides as strong inhibitors in gold and gold-based bimetallic quasi-homogeneous catalysis
Dhital, Raghu Nath; et al, Chemical Communications (Cambridge, 2013, 49(25), 2542-2544

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Water
Reference
Mechanism of ketone formation from carboxylic acids
Neunhoeffer, Otto; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 919-29

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
Preparation of 1-indanone from cis-N-indanylamides via N-indenylamides
, Japan, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  6-[(Diphenylphosphino)methyl]-3-methyl-2-pyridinamine Solvents: Toluene ;  24 h, 150 °C
Reference
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][1,1′-(1,2-ethanediyl)bi… Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  18 h, rt
Reference
Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones
Kundu, Kousik; et al, Journal of the American Chemical Society, 2005, 127(46), 16042-16043

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  BINAP Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Hydrogen ;  0.5 h, rt
1.3 Reagents: 1-Dodecyne Solvents: Dichloromethane ;  16 h, rt
Reference
Rh-Catalyzed [4 + 2] Carbocyclization of Vinylarylaldehydes with Alkenes and Alkynes Leading to Substituted Tetralones and 1-Naphthols
Tanaka, Ken; et al, Organic Letters, 2007, 9(11), 2059-2062

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Dichlorobis[μ-[2-(diphenylphosphino-κP)-6-methylpyridine-κN]]dicopper Solvents: Acetonitrile ;  12 h, rt
Reference
Photocatalytic C(sp3)-H bond functionalization by Cu(I) halide cluster-mediated O2 activation
Liu, Mingxu; et al, Dalton Transactions, 2023, 52(46), 17109-17113

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide ,  Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ;  7 h, 0.5 MPa, 70 °C
Reference
Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer
Chen, Hongyu ; et al, ACS Catalysis, 2021, 11(12), 6810-6815

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (OC-6-42)-(1,1′-Hydroxyylenebis[ethane])phenyl[5,10,15,20-tetrakis(2,6-dichlorop… Solvents: Dichloromethane ;  0.5 h, rt
Reference
Arylruthenium(III) Porphyrin-Catalyzed C-H Oxidation and Epoxidation at Room Temperature and [RuV(Por)(O)(Ph)] Intermediate by Spectroscopic Analysis and Density Functional Theory Calculations
Shing, Ka-Pan; et al, Journal of the American Chemical Society, 2018, 140(22), 7032-7042

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Chromium trioxide Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  3 min, rt
Reference
Rapid oxidation of alcohols and trimethylsilyl and tetrahydropyranyl ethers with CrO3 in the presence of sulfonic acid functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Iranian Journal of Catalysis, 2014, 4(1), 1-7

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Molybdenum oxide (MoO3) Solvents: Acetonitrile ,  Water ;  rt; 0.34 h, reflux
Reference
K2S2O8/MoO3, an oxidation reagent for benzylic alcohols and trimethylsilyl and tetrahydropyranyl ethers
Shirini, F.; et al, Journal of Chemical Research, 2008, (7), 409-411

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  6.3 h, reflux
Reference
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform ;  4 h, 25 °C
Reference
Friedel-Crafts acylation with amides
Raja, Erum K.; et al, Journal of Organic Chemistry, 2012, 77(13), 5788-5793

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
Reference
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
Reference
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  rt; 12 h, rt
Reference
A facile deprotection of N,N-dimethylhydrazones using montmorillonite KSF as catalyst
Hosseinzadeh, Rahmam; et al, Chemistry: An Indian Journal, 2003, 1(1), 53-56

Synthetic Circuit 32

Reaction Conditions
1.1 Catalysts: Alumina ;  4.5 min
Reference
Solvent-free solid-supported recovery of carbonyl compounds from N,N-dimethylhydrazones under microwave irradiation
Sharifi, Ali; et al, ARKIVOC (Gainesville, 2006, (15), 17-21

Synthetic Circuit 33

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  2 min
Reference
Montmorillonite K-10 as highly efficient and mild catalyst for deprotection of ketone dimethylhydrazones using microwaves in a solventless system
Hosseinzadeh, Rahmam; et al, Zeitschrift fuer Naturforschung, 2002, 57(8), 961-962

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sulfuric acid
Reference
Modern Friedel-Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions
Khalaf, Ali A.; et al, Bulletin de la Societe Chimique de France, 1984, 285, 285-91

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Ammonium dichromate Catalysts: Silica ,  Water ,  Aluminum hydrogen sulfate ;  20 min, rt
Reference
Selective oxidative deprotection of trimethylsilyl ethers in solution and under solvent free conditions
Shirini, F.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1833-1835

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  5.5 h, reflux
Reference
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

Synthetic Circuit 37

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  24 h, 70 °C
Reference
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; et al, ACS Catalysis, 2020, 10(19), 11385-11393

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ;  6 h, 1 atm, rt → 80 °C
Reference
Iron-Catalyzed Wacker-Type Oxidation
Liu, Binbin; et al, Synlett, 2018, 29(4), 383-387

Synthetic Circuit 39

Reaction Conditions
1.1 Catalysts: Carbon monoxide ,  Platinum tetrachloride Solvents: Tetrahydrofuran ,  Water
Reference
Hydration of Alkynes by a PtCl4-CO Catalyst
Baidossi, Waeel; et al, Journal of Organic Chemistry, 1997, 62(3), 669-672

Synthetic Circuit 40

Reaction Conditions
1.1 Catalysts: Envirocat EPZG Solvents: Acetone ,  Water
Reference
Envirocat EPZG as a new heterogeneous catalyst for the regeneration of ketones from their tosylhydrazones
Ballini, Roberto; et al, Synlett, 1997, (7), 795-796

Synthetic Circuit 41

Reaction Conditions
1.1 Reagents: Water Catalysts: Amberlyst 15 Solvents: Acetone ,  Water
Reference
Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives
Ballini, Roberto; et al, Journal of the Chemical Society, 1988, (9), 2563-5

2,3-dihydro-1H-inden-1-one Raw materials

2,3-dihydro-1H-inden-1-one Preparation Products

2,3-dihydro-1H-inden-1-one Suppliers

atkchemica
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(CAS:83-33-0)2,3-dihydro-1H-inden-1-one
Order Number:CL17270
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:39
Price($):discuss personally

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